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Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

Cat. No.: B072055 Get Quote

Introduction

3-Phenyl-3-pentanol is a tertiary alcohol of interest in various fields, including organic

synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is

fundamental for its identification, characterization, and quality control. This technical guide

provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 3-Phenyl-3-pentanol. Detailed experimental protocols

and data interpretation are presented to support researchers, scientists, and drug development

professionals in their analytical endeavors.

Spectroscopic Data
The spectroscopic data for 3-Phenyl-3-pentanol, a molecule with the chemical formula

C₁₁H₁₆O and a molecular weight of 164.24 g/mol , are summarized in the following tables.

These data provide a detailed fingerprint of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the challenges in obtaining experimental spectra from open-access

databases, the following tables present predicted ¹H and ¹³C NMR data, which are expected to

be in close agreement with experimental values.

¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20-7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

1.85 Quartet 4H
Methylene protons (-

CH₂-)

1.50 Singlet 1H Hydroxyl proton (-OH)

0.85 Triplet 6H Methyl protons (-CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

147.0 Quaternary aromatic carbon (C-ipso)

128.0 Aromatic carbons (C-ortho, C-meta)

126.0 Aromatic carbon (C-para)

78.0 Quaternary carbon (-C-OH)

35.0 Methylene carbons (-CH₂-)

8.0 Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 3-Phenyl-3-pentanol reveals the presence of its key functional groups.

The data presented below is based on the gas-phase IR spectrum available from the NIST

WebBook.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3580 Strong, Broad O-H stretch (hydroxyl group)

3080-3030 Medium C-H stretch (aromatic)

2970-2870 Strong C-H stretch (aliphatic)

1495, 1445 Medium to Weak C=C stretch (aromatic ring)

1150 Strong C-O stretch (tertiary alcohol)

760, 700 Strong
C-H bend (monosubstituted

benzene)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Phenyl-3-pentanol provides information about its

molecular weight and fragmentation pattern. The data is sourced from the NIST Mass

Spectrometry Data Center.

m/z Relative Intensity (%) Assignment

164 ~5 Molecular ion [M]⁺

135 ~80
[M - C₂H₅]⁺ (Loss of ethyl

radical)

117 ~20 [M - C₂H₅ - H₂O]⁺

105 ~100 [C₆H₅CO]⁺ (Benzoyl cation)

77 ~40 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data comparison.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b072055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A sample of 3-Phenyl-3-pentanol (10-20 mg for ¹H NMR, 50-100 mg for

¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-15 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat 3-Phenyl-3-
pentanol is placed directly onto the crystal of an ATR accessory (e.g., diamond or zinc

selenide).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
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Accessory: Attenuated Total Reflectance (ATR) unit.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatograph (GC-MS) for separation and purification.

Injection: A dilute solution of 3-Phenyl-3-pentanol in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

Oven Temperature Program: Initial temperature of 50-70°C, ramped to 250-280°C at a rate

of 10-20°C/min.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Phenyl-3-pentanol.
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Workflow for Spectroscopic Analysis of 3-Phenyl-3-pentanol
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Caption: Workflow for the Spectroscopic Analysis of 3-Phenyl-3-pentanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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